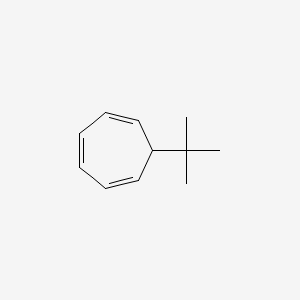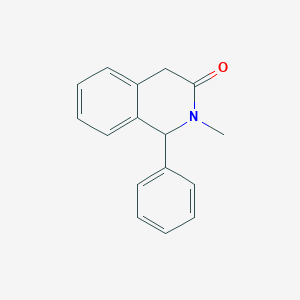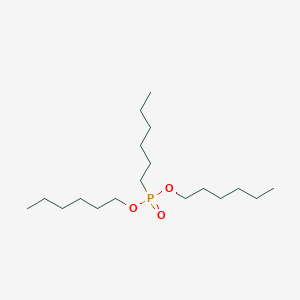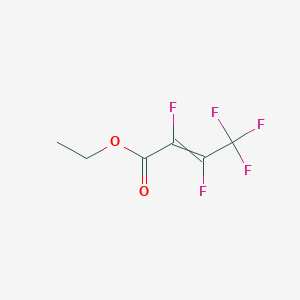
Distibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distibane is a chemical compound that belongs to the class of organoantimony compounds It is characterized by the presence of antimony atoms bonded to organic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Distibane can be synthesized through a series of redox reactions. One common method involves the oxidation of a precursor compound, such as a bisstibane, followed by a reduction step. For example, the oxidation of a bisstibane with a suitable oxidizing agent, such as [Fc][BArF] (BArF = B(C6F5)4), yields a stibane-coordinated stibenium cation. Subsequent reduction of this cation with potassium graphite (KC8) results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar redox reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as single-crystal X-ray diffraction (sc-XRD) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and confirm the structure of the synthesized this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Distibane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form stibenium cations.
Reduction: Reduction of stibenium cations yields this compound.
Cycloaddition: This compound can participate in cycloaddition reactions with diazomethanes and azides to form distibiranes and azadistibiranes.
Common Reagents and Conditions
Oxidizing Agents: [Fc][BArF] is commonly used for the oxidation of bisstibane to stibenium cations.
Reducing Agents: Potassium graphite (KC8) is used for the reduction of stibenium cations to this compound.
Cycloaddition Reagents: Diazomethanes and azides are used in cycloaddition reactions with this compound.
Major Products Formed
Stibenium Cations: Formed during the oxidation of bisstibane.
This compound: Formed during the reduction of stibenium cations.
Distibiranes and Azadistibiranes: Formed during cycloaddition reactions with diazomethanes and azides.
Applications De Recherche Scientifique
Distibane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organoantimony compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of distibane involves its ability to undergo redox reactions and form stable complexes with other molecules. The molecular targets and pathways involved in its action are primarily related to its redox behavior and donor-acceptor interactions. This compound can coordinate with various ligands, forming stable complexes that can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Distibane can be compared with other similar compounds, such as:
Bisstibane: A precursor to this compound, which undergoes oxidation and reduction to form this compound.
Distibiranes: Formed through cycloaddition reactions with this compound.
Azadistibiranes: Formed through cycloaddition reactions with this compound and azides.
This compound is unique due to its specific redox behavior and ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
14939-42-5 |
|---|---|
Formule moléculaire |
H4Sb2 |
Poids moléculaire |
247.55 g/mol |
InChI |
InChI=1S/2Sb.4H |
Clé InChI |
FMBZMVISYSZRSF-UHFFFAOYSA-N |
SMILES canonique |
[SbH2].[SbH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)










![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

